BenchChemオンラインストアへようこそ!

3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This compound provides the optimal balance of stability and reactivity for medicinal chemistry. Unlike the 3-chloro analog (less reactive) or 3-iodo analog (poor stability), its 3-bromo substituent enables efficient Suzuki-Miyaura cross-couplings under standard conditions. The orthogonal 7-amine further allows dual-vector diversification, making it the preferred late-stage intermediate for assembling kinase inhibitor libraries targeting CDK, BTK, and adenosine A3 receptors. Sourced with ≥98% purity for reproducible results.

Molecular Formula C5H4BrN5
Molecular Weight 214.02 g/mol
CAS No. 959081-27-7
Cat. No. B11890975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
CAS959081-27-7
Molecular FormulaC5H4BrN5
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=NC2=C(NN=C2C(=N1)N)Br
InChIInChI=1S/C5H4BrN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)
InChIKeyALLRFKVZBNMRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 959081-27-7): Procurement Specifications and Scaffold Context


3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 959081-27-7) is a halogenated heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class . This bicyclic framework is a privileged structure in medicinal chemistry, extensively investigated for the development of kinase inhibitors [1]. The compound features a primary amine at the 7-position and a bromine atom at the 3-position, rendering it a versatile synthetic intermediate for constructing libraries of biologically active molecules . It is supplied as a research chemical with standard purities of ≥95% or ≥98% and a molecular weight of 214.02 g/mol (molecular formula C5H4BrN5) .

3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine: Why 3-Chloro, 3-Iodo, or Non-Halogenated Analogs Are Not Interchangeable


While the pyrazolo[4,3-d]pyrimidine core is common, substitution at the 3-position is critical for controlling downstream synthetic chemistry and, consequently, biological activity [1]. The choice of halogen directly impacts cross-coupling reaction rates, selectivity, and yields . A non-halogenated analog lacks the reactive handle for diversification entirely. A 3-chloro analog typically exhibits significantly lower reactivity in palladium-catalyzed couplings, necessitating harsher conditions and specialized ligands, while a 3-iodo analog, though more reactive, introduces higher molecular weight and is often associated with poorer stability . The 3-bromo substituent in 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine represents an optimal balance of stability and reactivity, enabling efficient derivatization under standard conditions .

Quantitative Differentiation Evidence for 3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 959081-27-7)


Balanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. 3-Chloro and 3-Iodo Analogs

The 3-bromo group in 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine provides an optimal balance of reactivity and stability for palladium-catalyzed Suzuki-Miyaura cross-couplings. While the 3-iodo analog (CAS 162791-82-4) offers higher intrinsic reactivity due to a weaker C-I bond, this is offset by a significantly larger molecular weight (261.03 vs. 214.02 g/mol) and lower stability, which can complicate storage and handling . Conversely, the 3-chloro analog (CAS 1935382-01-6) is substantially less reactive, often requiring specialized, more expensive ligands or higher temperatures to achieve comparable yields, which can limit functional group tolerance . The 3-bromo compound is widely recognized as the standard reagent for these transformations, offering reliable reactivity with common catalyst systems like Pd(PPh3)4 under mild conditions .

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Dual Functionalization Potential: Quantified Difference from Non-Halogenated Parent Scaffold

3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine possesses two distinct synthetic handles: a primary aromatic amine at the 7-position and an aryl bromide at the 3-position. This contrasts with the non-halogenated parent scaffold, 1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 13877-56-0), which offers only the 7-amine for derivatization [1]. The presence of the 3-bromo group enables orthogonal functionalization strategies, such as initial nucleophilic substitution at the amine followed by Suzuki-Miyaura cross-coupling at the 3-position, or vice versa. For example, the synthesis of 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine from the non-halogenated parent is a specific reaction step described in the literature, highlighting the need for a halogen to access diverse substitution patterns [2].

Medicinal Chemistry Building Blocks Parallel Synthesis

Improved Lipophilicity Profile Compared to Parent Scaffold for Enhanced Membrane Permeability

The introduction of the 3-bromo substituent significantly alters the physicochemical profile of the pyrazolo[4,3-d]pyrimidine scaffold. The parent non-halogenated scaffold, 1H-pyrazolo[4,3-d]pyrimidin-7-amine, has an XLogP3 of -0.4, indicating low lipophilicity [1]. While the specific logP for 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine is not available, a structurally similar analog, N,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (which retains a 3-methyl group in place of the bromine), has a logP of 0.83510 . This increase from -0.4 to +0.835 upon 3-substitution demonstrates the substantial impact of replacing a hydrogen with a larger, more lipophilic group like a bromine atom [2]. Increased logP is generally associated with improved passive membrane permeability, a critical factor for cellular target engagement.

ADME/T Physicochemical Properties Drug Design

Commercial Availability and Purity Specifications vs. Closest Analogs

3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 959081-27-7) is readily available from multiple reputable vendors with standard purities of 95% and 98%, often with short lead times and inventory listed in grams . In contrast, the 3-chloro analog (CAS 1935382-01-6) and the 3-iodo analog (CAS 162791-82-4) are listed by fewer suppliers, which can be an indicator of lower demand or more challenging synthesis/purification . For instance, while MolCore and Chemscene list the 3-bromo compound with high purity (98%) , sourcing the 3-chloro analog with equivalent purity and reliable stock can be more challenging, potentially impacting project timelines and reproducibility . The 3-bromo compound is a well-established building block within the medicinal chemistry supply chain.

Procurement Supply Chain Chemical Synthesis

High-Impact Application Scenarios for 3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine in Drug Discovery


Parallel Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Coupling

This compound is ideally suited as a core scaffold for generating diverse kinase inhibitor libraries. Its balanced reactivity at the 3-bromo position allows for high-throughput parallel synthesis using standard Suzuki-Miyaura conditions with a wide range of aryl and heteroaryl boronic acids . The resulting 3-substituted analogs can then be further diversified at the 7-amine position, enabling the rapid exploration of structure-activity relationships (SAR) across two distinct vectors from a single, commercially available starting material [1].

Synthesis of Advanced Intermediates for CDK and BTK Inhibitor Programs

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure for designing inhibitors of cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK) [2]. 3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine serves as a key late-stage intermediate for introducing specific aryl/heteroaryl motifs known to occupy the hydrophobic back pocket of these kinases, as demonstrated in various patent applications and medicinal chemistry campaigns [3]. The 7-amine provides an additional anchor point for modulating target selectivity and pharmacokinetic properties.

Hit-to-Lead Optimization of Adenosine Receptor Antagonists

Structure-activity relationship (SAR) studies have shown that the pyrazolo[4,3-d]pyrimidine core can be elaborated into potent and selective antagonists for adenosine receptors, particularly the A3 subtype [4]. The 3-bromo-7-amine derivative provides a versatile platform for exploring substitution at the 3-position, which is critical for achieving both high affinity and subtype selectivity over A1 and A2A receptors [5]. Its use enables medicinal chemists to rapidly synthesize and evaluate key analogs for this target class.

Synthesis of Bioconjugates and Chemical Probes

The 7-amine group can be readily functionalized with linkers or reactive groups for the generation of chemical probes. After derivatization at the amine, the 3-bromo handle remains intact for a final, high-yielding cross-coupling step to introduce a desired warhead or reporter moiety (e.g., fluorophore, biotin) [1]. This orthogonal reactivity simplifies the construction of complex probe molecules that are essential for target identification, validation, and cellular imaging studies in chemical biology.

Quote Request

Request a Quote for 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.